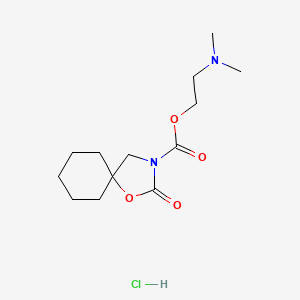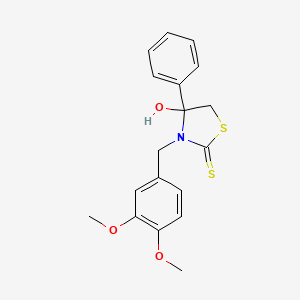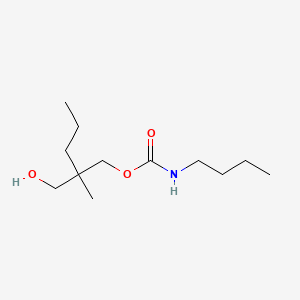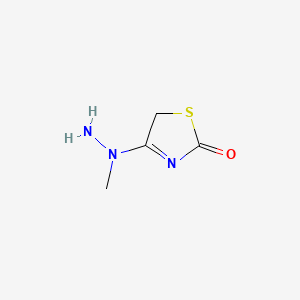![molecular formula C9H13N5O B14692029 4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide CAS No. 35772-72-6](/img/structure/B14692029.png)
4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are organic compounds characterized by the presence of the functional group -CONHNH2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3,3-dimethyl-1-triazene under reflux conditions. The reaction is carried out in a suitable solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The crude product is then recrystallized from a mixture of cold water and alcohol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various enzymes and proteins.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
N′-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
Substituted-phenylmethylidene]benzohydrazide analogs: Studied for their antioxidant and anti-inflammatory activities.
Uniqueness
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features and the presence of the triazene group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
35772-72-6 |
|---|---|
Fórmula molecular |
C9H13N5O |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)13-12-8-5-3-7(4-6-8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15) |
Clave InChI |
WSYUEVUQHBDJBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)








![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
